molecular formula C13H9Cl3O4 B138642 Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate CAS No. 127244-97-7

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate

Cat. No. B138642
CAS RN: 127244-97-7
M. Wt: 335.6 g/mol
InChI Key: QXDNHAANCASTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate, also known as MDPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDPF is a synthetic compound that belongs to the class of furanocoumarins, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome. Furthermore, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of several genes involved in cancer cell survival and proliferation. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been shown to disrupt the cell cycle and induce cell cycle arrest in cancer cells. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological activities, making it a valuable tool for studying various cellular processes. However, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has limited solubility in water, which can make it difficult to use in some experiments. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has not been extensively studied in vivo, limiting our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate. One area of interest is the development of analogs of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with improved solubility and pharmacokinetics. Another area of interest is the study of the combination of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate with other anticancer agents to enhance its efficacy. Furthermore, the potential use of Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate as a therapeutic agent for viral infections warrants further investigation. Overall, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has the potential to be a valuable tool for studying various biological processes and may have therapeutic applications in the future.

Synthesis Methods

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate can be synthesized by reacting 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichlorofuran with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified by column chromatography.

Scientific Research Applications

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate has also been found to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and HSV-1. In addition, Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

127244-97-7

Product Name

Methyl 2,3-dihydro-3-oxo-5-phenyl-alpha,2,4-trichloro-2-furanacetate

Molecular Formula

C13H9Cl3O4

Molecular Weight

335.6 g/mol

IUPAC Name

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenylfuran-2-yl)acetate

InChI

InChI=1S/C13H9Cl3O4/c1-19-12(18)10(15)13(16)11(17)8(14)9(20-13)7-5-3-2-4-6-7/h2-6,10H,1H3

InChI Key

QXDNHAANCASTGJ-UHFFFAOYSA-N

SMILES

COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl

Canonical SMILES

COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=CC=C2)Cl)Cl)Cl

synonyms

methyl 2-chloro-2-(2,4-dichloro-3-oxo-5-phenyl-2-furyl)acetate

Origin of Product

United States

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